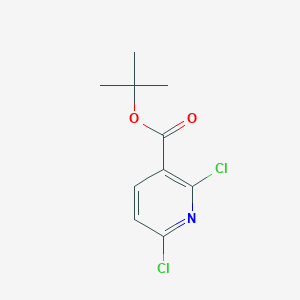

Tert-butyl 2,6-dichloronicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-4-5-7(11)13-8(6)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWXYRAFRYVGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Tert Butyl 2,6 Dichloronicotinate and Analogues

Esterification Methodologies

The introduction of the tert-butyl ester group is a critical step in the synthesis of tert-butyl 2,6-dichloronicotinate. This protecting group is valued for its stability under various conditions and its straightforward removal under acidic conditions. thieme.de

Direct Esterification and Transesterification Approaches

Direct esterification of nicotinic acid derivatives can be achieved by reacting the carboxylic acid with a tert-butyl source in the presence of an acid catalyst. One common method involves the use of tert-butanol (B103910) or isobutene with concentrated sulfuric acid. thieme-connect.com While effective, these conditions can be harsh. Transesterification offers a milder alternative, where an existing ester is exchanged for a tert-butyl group. thieme-connect.com

A non-catalytic approach for the esterification of nicotinic acid involves heating it with a water-immiscible monohydroxy aliphatic alcohol with a boiling point of at least 135°C. google.com For alcohols boiling above 200°C, an inert solvent like xylene is added to maintain the reflux temperature between 135°C and 200°C. google.com Another method describes the direct conversion of pyridine (B92270) dicarboxylic acids, such as isocinchomeronic acid, to nicotinic acid esters by refluxing with an alkanol at temperatures ranging from 100°C to 250°C. google.com

| Method | Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Direct Esterification | Nicotinic acid, tert-butanol/isobutene | Concentrated H₂SO₄ | Common but harsh conditions | thieme-connect.com |

| Transesterification | Nicotinic acid ester, tert-butanol | Acid or base catalyst | Milder alternative to direct esterification | thieme-connect.com |

| Non-Catalytic Esterification | Nicotinic acid, water-immiscible alcohol (BP ≥ 135°C) | Reflux (135-200°C), optional inert solvent (e.g., xylene) | Avoids mineral acid residue | google.com |

| Direct Conversion from Dicarboxylic Acid | Pyridine dicarboxylic acid (e.g., isocinchomeronic acid), alkanol | Reflux (100-250°C) | Economical, one-step process from dicarboxylic acid | google.com |

Specific Reagent-Mediated Esterification Techniques

To circumvent the issues associated with strong acids and high temperatures, a variety of specific reagents have been developed for tert-butylation. These include di-tert-butyl dicarbonate (B1257347) (Boc₂O), tert-butyl trichloroacetimidate, and 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu). thieme-connect.comresearchgate.net

A noteworthy method employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the solvent and tert-butylating agent. organic-chemistry.org This technique is lauded for its efficiency, mild conditions, and high yields for a range of carboxylic acids. thieme-connect.comorganic-chemistry.org Another approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) to activate the carboxylic acid, facilitating ester bond formation with an alcohol. researchgate.net

| Reagent | Co-reagent/Solvent | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | - | Organic solvent | Commonly used tert-butylating agent | thieme-connect.com |

| tert-Butyl trichloroacetimidate | - | Organic solvent | Effective tert-butylating agent | thieme-connect.com |

| 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) | Catalytic acid | - | Air-stable solid, good to high yields | researchgate.net |

| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | tert-Butyl acetate | - | Fast, high yields, mild conditions | thieme-connect.comorganic-chemistry.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) | Hydroxyethylmethacrylate (HEMA), Acetonitrile (B52724) | - | Water-soluble crosslinker, activates carboxylic acid | researchgate.net |

Optimization of Esterification Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Factors such as solvent, temperature, and catalyst loading are critical. For instance, in enzymatic esterifications, the thermodynamic water activity (aw) has been identified as a key parameter influencing reaction performance. d-nb.info A response surface methodology was used to optimize the esterification of (-)-menthol and lauric acid, achieving a 95% conversion by controlling water activity, enzyme amount, and temperature. d-nb.info

In the context of nicotinic acid ester synthesis, using an excess of the alcohol reactant is often preferred. google.com For the reduction of methyl nicotinate (B505614) to 3-pyridyl methanol (B129727), a large excess of sodium borohydride (B1222165) in methanol has been shown to produce high yields. scholarsresearchlibrary.com The choice of solvent can also significantly impact the reaction; for example, protic solvents can solvate nucleophiles and hinder their reactivity. researchgate.net

| Parameter | Effect on Reaction | Example | Reference |

|---|---|---|---|

| Thermodynamic Water Activity (aw) | Influences enzyme activity in enzymatic esterifications. | Optimizing aw to 0.55 in an enzymatic esterification led to 95% conversion. | d-nb.info |

| Reactant Stoichiometry | Using an excess of one reactant can drive the equilibrium towards the product. | An excess of alcohol is preferably employed for nicotinic acid esterification. | google.com |

| Reducing Agent Concentration | Affects the extent of reduction of the ester. | A 20-fold excess of sodium borohydride in methanol gives high yields for methyl nicotinate reduction. | scholarsresearchlibrary.com |

| Solvent Choice | Can affect nucleophilicity and reaction rate. | Protic solvents can reduce the nucleophilicity of the nucleophile. | researchgate.net |

Functionalization of the Pyridine Core

The introduction of chloro substituents onto the pyridine ring is a key step in forming the "dichloro" part of this compound. This is typically achieved through halogenation reactions.

Halogenation and Chlorination Reactions

The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, such as halogenation, challenging, often requiring harsh conditions like high temperatures and strong acids or catalysts. youtube.comchemrxiv.org Gas-phase radical chlorination of pyridine can yield 2-chloropyridine (B119429) and 2,6-dichloropyridine (B45657). youtube.com

A method for producing 2-chloroisonicotinic acid involves the chlorination of citrazinic acid to yield 2,6-dichloro-isonicotinic acid, followed by a directed dechlorination. google.com The chlorinating agent can be triphosgene, POCl₃, or SOCl₂, with the reaction temperature controlled between 120-145°C. google.com Another approach involves the halogenation of pyridines at the 3-position through the formation of Zincke imine intermediates, which allows for regioselective halogenation under mild conditions. chemrxiv.org The decarboxylative halogenation of heteroaromatic carboxylic acids also provides a route to halo-pyridines. acs.org

| Method | Starting Material | Reagents | Products | Reference |

|---|---|---|---|---|

| Gas-Phase Radical Chlorination | Pyridine | Cl₂ | 2-chloropyridine, 2,6-dichloropyridine | youtube.com |

| Chlorination/Dechlorination | Citrazinic acid | Triphosgene, POCl₃, or SOCl₂; Hydrazine hydrate, CuSO₄ | 2,6-dichloro-isonicotinic acid, then 2-chloroisonicotinic acid | google.com |

| Halogenation via Zincke Imine | Pyridine | Ring-opening agent, halogen source, ring-closing agent | 3-halopyridines | chemrxiv.org |

| Decarboxylative Halogenation | Heteroaromatic carboxylic acids | Halogenating agent | Halopyridines | acs.org |

Regioselective N-Oxidation of Pyridine Derivatives as Precursors

Pyridine N-oxides are valuable precursors for the synthesis of substituted pyridines due to their enhanced reactivity towards both electrophiles and nucleophiles. researchgate.net The N-oxidation of the pyridine ring activates it for subsequent reactions. For instance, pyridine N-oxides can be activated by triflic anhydride (B1165640), allowing for regioselective nucleophilic attack at the 2- or 4-positions. nih.govnih.gov This strategy provides a metal-free pathway to introduce various functional groups. nih.gov

The development of catalytic, enantioselective N-oxidation of pyridines represents a significant advancement, enabling the synthesis of optically enriched pyridine N-oxides. chemrxiv.org These chiral N-oxides can then be converted into a variety of chiral pyridine-containing scaffolds. chemrxiv.org The use of microreactors for N-oxidation reactions has also been explored to improve safety and control over these often energetic processes. bme.hu

| Method | Precursor | Activating Agent | Outcome | Reference |

|---|---|---|---|---|

| Redox Alkylation | Pyridine N-oxide | Trifluoromethanesulfonic anhydride (Tf₂O) | Regioselective synthesis of 2- or 4-substituted pyridines | nih.govnih.gov |

| Catalytic Asymmetric N-Oxidation | Substituted pyridines | Aspartic acid-derived peracid catalyst | Optically enriched pyridine N-oxides | chemrxiv.org |

| Microreactor N-Oxidation | Nitrogen-containing heterocycles | Oxidizing reagents | Improved safety and process control | bme.hu |

Green Chemistry Principles in Nicotinate Synthesis

The application of green chemistry principles to the synthesis of nicotinate esters and their derivatives is a important area of research, driven by the need for more sustainable and environmentally benign chemical processes. This section explores several key strategies that align with these principles, focusing on the reduction or elimination of hazardous substances and the enhancement of reaction efficiency.

Solvent-Free and Catalyst-Free Reaction Protocols

A significant advancement in the green synthesis of nicotinate analogues involves conducting reactions under solvent-free and catalyst-free conditions. This approach directly addresses several core principles of green chemistry by minimizing waste, eliminating the need for potentially toxic solvents and catalysts, and often simplifying product purification.

One notable example is the environmentally friendly synthesis of 2-anilino nicotinic acid derivatives. In a study, various primary aromatic amines were reacted with 2-chloronicotinic acid without the use of any solvent or catalyst. researchgate.netresearchgate.net This method proved to be highly efficient, affording a series of 23 derivatives in good to excellent yields within remarkably short reaction times, ranging from 15 to 120 minutes. researchgate.netresearchgate.net The operational simplicity of this procedure makes it an attractive alternative to traditional methods that often rely on metal catalysts and high-boiling, non-green solvents like DMF. researchgate.net

The following table summarizes the results for the amination of 2-chloronicotinate under solvent- and catalyst-free conditions:

| Entry | Aniline Derivative | Reaction Time (min) | Yield (%) |

| 1 | Aniline | 30 | 95 |

| 2 | 4-Methylaniline | 25 | 98 |

| 3 | 4-Methoxyaniline | 20 | 99 |

| 4 | 4-Chloroaniline | 45 | 92 |

| 5 | 4-Nitroaniline | 120 | 75 |

Biocatalytic Approaches in Nicotinamide (B372718) and Nicotinate Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering a green and sustainable alternative to traditional chemical methods. The use of enzymes as catalysts provides several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure), and high catalytic efficiency, all of which contribute to more environmentally friendly processes. nih.govuci.edu

In the context of nicotinate and nicotinamide synthesis, biocatalysts have been successfully employed to facilitate various transformations. For instance, the enzyme Novozym® 435, a lipase (B570770) from Candida antarctica, has been effectively used to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate and various amines. nih.gov This enzymatic approach has been shown to be highly efficient, leading to high product yields in significantly shorter reaction times compared to conventional batch processes. nih.gov

The industrial production of nicotinic acid has also seen a shift towards biocatalytic processes. nih.govfrontiersin.org Enzymes such as nitrilases are being explored for the conversion of cyanopyridines to nicotinic acid. nih.gov For example, nitrilases from Fusarium solani O1 and Aspergillus niger K10 have been used for the continuous hydrolysis of 4-cyanopyridine. nih.gov

The key advantages of biocatalytic approaches in nicotinate synthesis are summarized in the table below:

| Feature | Description |

| High Selectivity | Enzymes can distinguish between functional groups, leading to fewer byproducts. |

| Mild Reaction Conditions | Reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption. |

| High Catalytic Efficiency | Enzymes can accelerate reactions significantly, even at low concentrations. |

| Environmental Benignity | Enzymes are biodegradable and derived from renewable resources. |

| Reduced Waste | High selectivity minimizes the formation of waste products. |

The application of biocatalysis is not limited to the synthesis of simple nicotinates. Whole-cell bioconversion is another promising strategy for producing a range of valuable compounds. nih.gov Furthermore, the development of engineered enzymes with enhanced activity and stability is a key area of research that will likely expand the scope of biocatalysis in the synthesis of complex molecules like this compound and its analogues. bsb-muenchen.de

Sustainable Reagent Selection and Reaction Design

Sustainable reagent selection and thoughtful reaction design are fundamental to the implementation of green chemistry principles in the synthesis of nicotinate derivatives. This involves choosing starting materials and reagents that are less hazardous, have a higher atom economy, and are derived from renewable resources where possible.

A key aspect of sustainable reaction design is the choice of solvent. While solvent-free reactions are ideal, some transformations require a solvent to proceed efficiently. In such cases, the selection of an environmentally friendly solvent is crucial. For example, in the enzymatic synthesis of nicotinamide derivatives, tert-amyl alcohol has been used as a greener alternative to more hazardous solvents. nih.gov The use of water as a solvent is also a highly desirable goal in green chemistry. youtube.com

In addition to solvent selection, the choice of reagents plays a critical role. Traditional methods for amide bond formation, for instance, often rely on stoichiometric amounts of coupling reagents that have poor atom economy and generate significant waste. nih.gov The development of catalytic methods, particularly those using earth-abundant and non-toxic metals, is a key area of research.

An example of innovative reaction design is the use of a dehydrating agent in the synthesis of halo-substituted nicotinonitriles. vcu.edu This approach improves the yield of the final product by preventing the dimerization of the starting material. This highlights how a simple modification in the reaction design can lead to a more efficient and sustainable process. vcu.edu

The following table outlines key considerations for sustainable reagent selection and reaction design in nicotinate synthesis:

| Principle | Consideration | Example |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Catalytic reactions over stoichiometric ones. |

| Less Hazardous Chemical Syntheses | Design synthetic methods to use and generate substances that possess little or no toxicity to human health and the environment. | Use of biocatalysts instead of toxic metal catalysts. |

| Safer Solvents and Auxiliaries | Minimize the use of auxiliary substances (e.g., solvents, separation agents) or make them innocuous. | Use of water or green solvents like tert-amyl alcohol. |

| Design for Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure whenever possible. | Biocatalytic reactions, microwave-assisted synthesis. |

By carefully considering these principles, chemists can develop synthetic routes to this compound and its analogues that are not only efficient but also environmentally responsible.

Flow Chemistry Applications in Pyridine and Nicotinate Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, has garnered significant attention in recent years as a powerful tool for the synthesis of pharmaceuticals and fine chemicals. acs.orgresearchgate.net This technology offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and seamless scalability.

Continuous Flow Microreactor Systems for Enhanced Efficiency

Continuous flow microreactor systems are at the forefront of modern chemical synthesis, providing a platform for highly efficient and controlled chemical transformations. rsc.orglabunlimited.com These systems utilize micro-structured reactors with small channel dimensions, which lead to a high surface-area-to-volume ratio. This characteristic results in exceptionally efficient heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. labunlimited.comresearchgate.net

The synthesis of nicotinamide derivatives has been successfully demonstrated in a continuous-flow microreactor system coupled with an enzymatic catalyst. nih.gov In one study, methyl nicotinate was reacted with various amines in the presence of Novozym® 435 within a microreactor. This continuous process resulted in a significant reduction in reaction time, from 24 hours in a batch reactor to just 35 minutes in the flow system, while also achieving higher product yields. nih.gov

The enhanced efficiency of microreactors can be attributed to several factors:

Rapid Mixing: The small dimensions of the microchannels ensure that reactants are mixed almost instantaneously, leading to more uniform reaction conditions and fewer side products. labunlimited.com

Precise Temperature Control: The high surface-area-to-volume ratio allows for rapid and efficient heat exchange, enabling precise control over the reaction temperature and preventing the formation of hot spots, which can lead to decomposition or side reactions. labunlimited.com

Improved Safety: The small reaction volumes within the microreactor minimize the risks associated with handling hazardous reagents and exothermic reactions. researchgate.net

Facile Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer period or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch reaction. labunlimited.com

The following table provides a comparison of a batch versus a continuous flow process for the synthesis of a nicotinamide derivative:

| Parameter | Batch Reactor | Continuous Flow Microreactor |

| Reaction Time | 24 hours | 35 minutes |

| Yield | Lower | Higher (81.6–88.5%) |

| Process Control | Less precise | Highly precise |

| Safety | Higher risk with hazardous materials | Inherently safer |

| Scalability | Complex | Straightforward |

The application of continuous flow microreactor systems to the synthesis of this compound could offer significant advantages in terms of efficiency, safety, and scalability, making it a highly attractive approach for the industrial production of this important intermediate.

Microwave-Assisted Synthesis in Flow Systems

The combination of microwave irradiation and flow chemistry presents a synergistic approach to chemical synthesis, often leading to dramatic rate enhancements and improved product yields. nih.govnih.gov Microwave heating is known for its ability to rapidly and efficiently heat polar molecules, resulting in significantly shorter reaction times compared to conventional heating methods. youtube.comyoutube.com When integrated into a continuous flow system, these benefits can be realized in a controlled and scalable manner.

While the direct application of microwave-assisted flow synthesis to this compound has not been extensively reported, the synthesis of various heterocyclic compounds, including pyridine and quinoline (B57606) derivatives, has been successfully demonstrated using this technology. nih.gov For example, the synthesis of certain quinoline derivatives under microwave irradiation was found to be 11–19% more efficient than conventional heating. nih.gov

The key advantages of combining microwave heating with flow chemistry include:

Rapid Reaction Optimization: The ability to quickly screen a wide range of reaction conditions (temperature, pressure, residence time) allows for rapid process optimization.

Superheating of Solvents: In a sealed flow system, solvents can be heated well above their atmospheric boiling points, enabling reactions to be performed at significantly higher temperatures, which can dramatically increase reaction rates. acs.org

Improved Product Purity: The precise control over reaction conditions often leads to cleaner reactions with fewer byproducts, simplifying purification.

Enhanced Safety: The small reaction volume and the ability to precisely control the microwave power input enhance the safety of the process, particularly for highly exothermic reactions. youtube.com

The following table outlines the potential benefits of microwave-assisted flow synthesis:

| Feature | Benefit |

| Rapid Heating | Drastically reduced reaction times. |

| High Temperatures | Access to reaction conditions not achievable with conventional heating. |

| Precise Control | Improved reproducibility and product selectivity. |

| Scalability | Continuous production of material. |

The integration of microwave technology into continuous flow systems for the synthesis of this compound and its analogues holds significant promise for developing highly efficient, rapid, and scalable manufacturing processes. Further research in this area is warranted to explore the full potential of this enabling technology.

Process Intensification and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production necessitates a focus on process intensification—the development of cleaner, safer, and more energy-efficient manufacturing processes. For nicotinate derivatives, this involves moving beyond traditional batch methods, which can be slow and generate significant waste, towards more advanced, scalable technologies.

Key strategies for process intensification in nicotinate synthesis include:

Continuous-Flow Microreactors: This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. In the synthesis of nicotinamide derivatives from methyl nicotinates, continuous-flow systems catalyzed by enzymes like Novozym® 435 have demonstrated remarkable efficiency, achieving high product yields (81.6–88.5%) with significantly shorter reaction times (35 minutes) compared to batch processes. nih.gov The reusability of the enzyme catalyst in such systems further enhances sustainability and cost-effectiveness. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in multicomponent reactions (MCRs) used to construct pyridine rings. acsgcipr.orgnih.gov For example, a one-pot, four-component synthesis of novel pyridine derivatives achieved excellent yields (82%–94%) in just 2–7 minutes under microwave conditions, a significant improvement over conventional heating methods. nih.gov

Alternative Energy Sources: Beyond microwaves, techniques like ultrasonic irradiation have been shown to improve the efficiency of classic reactions like the Hantzsch pyridine synthesis, boosting yields to as high as 96% in aqueous media. wikipedia.org

These modern techniques address many of the drawbacks of conventional synthesis, such as harsh reaction conditions and high energy consumption, paving the way for greener and more economically viable production of nicotinate compounds. researchgate.net

Table 1: Comparison of Traditional vs. Intensified Synthesis Methods for Pyridine/Nicotinate Derivatives

| Feature | Traditional Batch Methods | Process Intensification Methods (Flow/Microwave) |

|---|---|---|

| Reaction Time | Often long (hours to days) wikipedia.org | Significantly shorter (minutes) nih.govnih.gov |

| Yields | Moderate to low wikipedia.org | Often higher and more consistent nih.gov |

| Process Control | Limited control over heat/mass transfer | Precise control over temperature, mixing, and residence time nih.gov |

| Scalability | Can be challenging, non-linear scaling | More straightforward and predictable scaling |

| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, improved heat dissipation, inherently safer acsgcipr.org |

| By-products | Can generate significant waste nih.gov | Often more atom-economical, reduced waste streams acsgcipr.orgnih.gov |

Metal-Catalyzed Synthetic Routes to Nicotinate Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of highly substituted nicotinate derivatives. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which is often difficult to achieve through other means. Palladium and nickel are the most prominent catalysts in this domain.

Palladium-Catalyzed Reactions: Palladium catalysis is a mainstay for functionalizing pyridine rings. Reactions like Suzuki, Heck, and Buchwald-Hartwig amination are routinely used. For instance, palladium catalysts are employed in the atom-economical synthesis of conjugated dienals, which are versatile synthetic intermediates. rsc.org A key challenge in the palladium-catalyzed arylation of nitrogen-containing heterocycles like imidazoles (which share features with pyridines) is the potential for the substrate to inhibit the catalyst. nih.gov Research has shown that using a preactivated solution of the palladium catalyst can overcome this inhibition, enabling highly selective reactions, as demonstrated in the synthesis of the complex drug nilotinib. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium. nih.gov A significant difference is that nickel catalysis is often less sensitive to the electronic properties of the substrates but can be strongly influenced by coordinating functional groups. youtube.com This allows for different selectivity compared to palladium. Nickel complexes with phosphine (B1218219) ligands are used in various cross-coupling reactions, including those involving Grignard reagents. nichia.co.jp

The choice between palladium and nickel often depends on the specific functional groups present in the molecule and the desired selectivity. youtube.com

Table 2: Overview of Metal Catalysts in Nicotinate/Pyridine Synthesis

| Catalyst Type | Common Ligands | Typical Reactions | Key Features |

|---|---|---|---|

| Palladium Complexes | Phosphines (e.g., L1), dba | Suzuki, Heck, Buchwald-Hartwig, N-arylation | High efficiency, broad functional group tolerance, well-understood reactivity. rsc.orgnih.gov |

| Nickel Complexes | Phosphines, N-heterocyclic carbenes (NHCs) | Suzuki-Miyaura, Reductive Coupling | Lower cost, unique selectivity, sensitive to coordinating groups. nih.govyoutube.comnichia.co.jp |

| Copper Complexes | Various N- and O-based ligands | Amide bond formation | Used as an alternative to Pd/Ni for certain transformations. nih.gov |

| Zirconocene Dichloride | Cyclopentadienyl (Cp) | Negishi Coupling (via Negishi reagent) | Used for high stereoselective and regioselective coupling reactions. nichia.co.jp |

Multicomponent Reaction (MCR) Strategies for Pyridine Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for constructing complex molecular frameworks like the pyridine ring. nih.gov These reactions are valued for their atom economy, reduced reaction times, and operational simplicity. nih.gov

Several MCRs are particularly important for pyridine synthesis:

Hantzsch Pyridine Synthesis: This classic MCR, first reported in 1881, typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a dihydropyridine, which is then oxidized to the aromatic pyridine. wikipedia.org The Hantzsch synthesis is versatile and has been adapted for green chemistry approaches using water as a solvent or microwave assistance. wikipedia.org

Bohlmann-Rahtz Pyridine Synthesis: This is another widely used method for constructing functionalized pyridines through condensation and addition-elimination sequences. acsgcipr.org

Modern MCRs: More recent developments include novel three-component reactions that proceed through different mechanisms. One such strategy involves a catalytic intermolecular aza-Wittig reaction to form 2-azadienes, which then undergo a Diels-Alder reaction to furnish the pyridine ring. nih.gov This approach provides access to diverse tri- and tetrasubstituted pyridines that may be difficult to obtain via classical methods. nih.gov

These MCR strategies offer a powerful and convergent approach to the de novo synthesis of the core pyridine structure found in nicotinate derivatives. acsgcipr.orgtaylorfrancis.com

Table 3: Comparison of Key Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Typical Components | Disconnection Approach | Key Advantages |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-keto ester, ammonia/ammonium acetate | [2+2+1+1] | Well-established, versatile, amenable to green modifications. wikipedia.orgtaylorfrancis.com |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated ketone | [3+3] | Direct formation of the aromatic pyridine ring. acsgcipr.orgnih.gov |

| Aza-Wittig/Diels-Alder | Aldehyde, α,β-unsaturated acid, push-pull enamine | [4+2] Cycloaddition | Access to diverse substitution patterns, redox-neutral. nih.gov |

| One-Pot Four-Component | Formylphenyl-sulfonate, ethyl cyanoacetate, acetophenone, ammonium acetate | N/A | High yields, very short reaction times (microwave), eco-friendly. nih.gov |

Employment of Protecting Group Chemistry

In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools. wikipedia.org They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule, thereby ensuring chemoselectivity. organic-chemistry.orgpressbooks.pub

The name "this compound" itself points to the use of a protecting group. The tert-butyl ester serves to protect the carboxylic acid of the nicotinic acid moiety. This group is robust under many reaction conditions but can be readily removed (deprotected) under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl), to reveal the free carboxylic acid. wikipedia.orgwikipedia.org The synthesis of such tert-butyl esters can be achieved directly from carboxylic acids using reagents like 2-tert-butoxypyridine in the presence of a Lewis acid. researchgate.net

Beyond the ester, other protecting groups may be necessary during the synthesis of substituted nicotinates:

Protection of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring can sometimes interfere with certain reactions, such as metal-catalyzed cross-couplings. In an advanced strategy, a borane (B79455) Lewis acid can be used as a temporary "protecting group" for the pyridine nitrogen, allowing for selective metalation at other positions on the ring. acs.org

Orthogonal Protecting Groups: In molecules with multiple similar functional groups, an orthogonal strategy is employed. This involves using different types of protecting groups that can be removed under distinct conditions (e.g., one acid-labile group and one base-labile group), allowing for the selective deprotection and reaction of one site while others remain protected. organic-chemistry.org

A good protecting group is easy to install, stable to the desired reaction conditions, and easy to remove with high yield. pressbooks.pub

Table 4: Protecting Groups Relevant to Nicotinate Synthesis

| Functional Group Protected | Protecting Group | Common Protection Reagents | Deprotection Conditions |

|---|---|---|---|

| Carboxylic Acid | Tert-butyl (tBu) ester | 2-tert-butoxypyridine/BF₃·OEt₂ researchgate.net, (Boc)₂O | Strong acid (TFA, HCl) wikipedia.org |

| Amine | Tert-butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (TFA, HCl) wikipedia.org |

| Amine | Carboxybenzyl (Cbz) | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) youtube.com |

| Alcohol | Benzyl (Bn) ether | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) libretexts.org |

| Pyridine Nitrogen | Borane Lewis Acid (e.g., B(C₆F₅)₃) | B(C₆F₅)₃ | Removal conditions vary acs.org |

Total Synthesis Contexts for Complex Target Molecules

Functionalized nicotinate esters like this compound are not typically end products themselves but rather valuable building blocks for the construction of more complex, biologically active molecules. smolecule.com The strategic placement of reactive handles (like the two chlorine atoms) and a protected carboxylate allows for sequential, controlled modifications en route to a larger target.

Examples of their application include:

Synthesis of Bioactive Compounds: Derivatives of 2,6-dichloroisonicotinic acid, which are close structural analogues of the title compound, have been synthesized and used as elicitors to induce the biosynthesis of taxuyunnanine C, a complex taxoid natural product, in plant cell cultures. nih.gov This demonstrates the role of such building blocks in influencing complex biological pathways to obtain valuable natural products.

Pharmaceuticals: The synthetic methods developed for substituted pyridines are directly applicable to the synthesis of complex pharmaceuticals. A prominent example is Nilotinib , a tyrosine kinase inhibitor used in cancer therapy. nih.gov While not made directly from this compound, its synthesis relies on advanced palladium-catalyzed cross-coupling reactions to construct the highly substituted pyridine-pyrimidine core, highlighting the importance of these building blocks in medicinal chemistry. nih.govnih.gov

The dichloronicotinate framework provides a versatile platform. The two chlorine atoms can be selectively substituted via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, and the tert-butyl ester can be deprotected and coupled to other molecular fragments, making it a powerful intermediate in the convergent synthesis of complex molecules.

Table 5: Application of Nicotinate Derivatives in Complex Molecule Synthesis

| Building Block | Complex Target Molecule/System | Synthetic Role/Application |

|---|---|---|

| Trifluoroethyl 2,6-dichloroisonicotinate | Taxuyunnanine C (Natural Product) | Used as a chemical elicitor to induce biosynthesis in Taxus chinensis cell cultures. nih.gov |

| Substituted Pyridine-Pyrimidine Core | Nilotinib (Tyrosine Kinase Inhibitor) | The core structure is assembled using palladium-catalyzed N-arylation, a key method for functionalizing pyridine rings. nih.govnih.gov |

| This compound | Novel Pyridine Derivatives | Serves as a versatile intermediate for creating libraries of compounds for screening, e.g., for anticonvulsant activity. smolecule.com |

Chemical Reactivity and Transformations of Tert Butyl 2,6 Dichloronicotinate

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring of tert-butyl 2,6-dichloronicotinate is electron-deficient due to the electronegativity of the nitrogen atom and the two chlorine substituents. This electronic nature makes the ring susceptible to nucleophilic attack, while generally being deactivated towards electrophilic substitution.

The most prominent reactions are nucleophilic aromatic substitutions (SNAr), where the chlorine atoms at the 2 and 6 positions act as leaving groups. smolecule.com These positions are activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen. A variety of nucleophiles can displace one or both chlorine atoms, providing a key strategy for introducing diverse functionalities. For instance, the reaction with amines or alcohols allows for the synthesis of a wide range of substituted pyridine derivatives. smolecule.com The steric hindrance provided by the 2,6-dichloro pattern influences the reactivity in these substitutions.

Conversely, electrophilic aromatic substitution on the pyridine ring is generally difficult. The electron-deficient character of the ring makes it less reactive towards electrophiles compared to benzene. Any such reaction would likely require harsh conditions and would be directed by the existing substituents.

Chemical Transformations Involving the Ester Moiety

The tert-butyl ester group is a significant feature of the molecule, primarily serving as a protecting group for the carboxylic acid. It exhibits characteristic ester chemistry, most notably hydrolysis, to yield the corresponding carboxylic acid. smolecule.comontosight.ai This transformation can be catalyzed by either acid or base. ontosight.ai

Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The stability of the resulting tert-butyl carbocation makes this process favorable under acidic conditions. rsc.orglibretexts.org Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic acyl substitution.

The tert-butyl ester can also be converted to other esters through transesterification. ontosight.ai Furthermore, it can be transformed into amides. One method involves converting the ester to the corresponding acid chloride, which then reacts with an amine. organic-chemistry.org A two-step process for an amide-to-ester transformation has been developed where a tert-butyl nicotinate (B505614) directing group is introduced to a primary amide via Pd-catalyzed amidation with a tert-butyl 2-chloronicotinate. researchgate.net

Reactivity and Functionalization of the Tert-butyl Group

The tert-butyl group is generally considered to be chemically inert due to the strength and steric hindrance of its C-H bonds. torvergata.itresearchgate.net It is often used in organic synthesis to provide steric bulk and to stabilize molecules. researchgate.netnih.gov

However, recent advancements have demonstrated that even the sterically congested C-H bonds of a tert-butyl group can be functionalized under specific catalytic conditions. For example, non-directed catalytic hydroxylation of the primary C-H bonds of a tert-butyl group can be achieved using highly electrophilic manganese catalysts. torvergata.itchemrxiv.org This process can deliver primary alcohols, effectively turning the tert-butyl group into a functionalizable handle for further synthetic modifications. torvergata.itchemrxiv.org While this specific reaction on this compound itself is not documented in the provided results, the principle highlights a potential pathway for its functionalization. torvergata.itchemrxiv.org

The primary role of the tert-butyl group in this molecule is as a protecting group, which can be removed under acidic conditions to reveal the carboxylic acid. This deprotection is a key step in many synthetic routes utilizing this compound. organic-chemistry.org

Derivatization Strategies for Novel Nicotinate Analogues

This compound is a valuable starting material for the synthesis of a wide array of novel nicotinate analogues, primarily through the manipulation of the pyridine ring and the ester group.

The principal strategy for derivatization involves the sequential or simultaneous nucleophilic substitution of the two chlorine atoms. smolecule.com This allows for the introduction of a diverse range of substituents at the 2 and 6 positions of the pyridine ring. By choosing different nucleophiles, a library of compounds with varied electronic and steric properties can be generated. These derivatives have been explored for various applications, including as potential antimicrobial agents and enzyme inhibitors. smolecule.com

Another key derivatization strategy involves the transformation of the tert-butyl ester. As mentioned, hydrolysis to the carboxylic acid is a common step. smolecule.comontosight.ai The resulting acid can then be coupled with various amines or alcohols to form a wide range of amides and esters, further expanding the diversity of accessible analogues. ontosight.ai For example, 2,6-dichloronicotinic acid can be used to synthesize other esters of nicotinic acid which can then be reacted with ammonia (B1221849) to form niacinamide (nicotinic acid amide). google.com

The combination of these strategies—substitution on the pyridine ring and transformation of the ester functionality—provides a powerful and flexible platform for the synthesis of novel and potentially bioactive nicotinate analogues.

Applications in Advanced Organic Synthesis As a Building Block

Precursor in the Construction of Complex Heterocyclic Systems

The presence of two reactive chlorine atoms makes tert-butyl 2,6-dichloronicotinate a valuable precursor for creating more intricate heterocyclic structures. Chemists can selectively substitute these chlorine atoms with various other functional groups through nucleophilic aromatic substitution reactions. This capability allows for the construction of fused ring systems and the introduction of diverse substituents, which leads to the formation of novel polycyclic aromatic compounds.

Role in Medicinal Chemistry Intermediates Development

This compound serves as a crucial intermediate in the synthesis of molecules with potential therapeutic applications. smolecule.com The dichloride functionality of this compound enables the attachment of different functional groups through nucleophilic substitution reactions, a key process in developing new therapeutic agents. smolecule.com Research has focused on the potential of its derivatives as antimicrobial and anti-cancer agents. smolecule.com For instance, it has been utilized in the synthesis of new pyridine (B92270) derivatives that have shown anticonvulsant activity. smolecule.com

Application in Agrochemical Intermediate Synthesis

In the field of agrochemicals, this compound is used to synthesize new pesticides and herbicides. smolecule.com The core structure of this compound is a common feature in many agricultural products, and its derivatives are explored for their biological activity against pests. smolecule.com

Utility in Material Science Compound Formulation

Due to its aromatic structure and the presence of chlorine substituents, this compound has been explored for its potential in material science. smolecule.com It is used as a building block for synthesizing new materials with desirable properties, such as those used in semiconductors and organic light-emitting diodes (OLEDs). smolecule.com

Strategies for Divergent Synthesis from this compound

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a variety of structurally related compounds from a single, common intermediate. nih.gov This approach is particularly relevant when structure-activity relationship studies are the main objective. nih.gov The key to a successful divergent synthesis is selecting a common intermediate that can be transformed into a range of target molecules. nih.gov

This compound is a suitable candidate for divergent synthesis due to the different reactivities of its functional groups. The two chlorine atoms on the pyridine ring can be selectively substituted under different reaction conditions. For example, one chlorine atom might be replaced using a specific nucleophile, followed by the replacement of the second chlorine atom with a different group. Furthermore, the tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid, providing another point of modification. This allows chemists to generate a diverse library of compounds from a single starting material, which is highly valuable for screening in drug discovery and for developing new materials.

Table of Reaction Types for Divergent Synthesis:

| Reaction Type | Description | Potential Outcome |

| Selective Nucleophilic Aromatic Substitution | Stepwise replacement of the two chlorine atoms with different nucleophiles (e.g., amines, alcohols, thiols). | Generation of unsymmetrically substituted pyridine derivatives. |

| Cross-Coupling Reactions | Palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination to form new carbon-carbon or carbon-nitrogen bonds. | Introduction of aryl, heteroaryl, or amino groups at the chloro-positions. |

| Ester Hydrolysis/Amidation | Removal of the tert-butyl group to reveal the carboxylic acid, which can then be converted to amides or other esters. | Modification of the 3-position of the pyridine ring. |

| Combination Strategies | A planned sequence of the above reactions to build molecular complexity. | Access to a wide array of structurally diverse target molecules. |

Interdisciplinary Research Applications of Nicotinate Derivatives

Pharmaceutical Research and Drug Discovery

The structural motif of nicotinate (B505614) and its parent heterocycle, pyridine (B92270), is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of FDA-approved drugs. nih.govnih.gov This prevalence underscores the importance of nicotinate derivatives like tert-butyl 2,6-dichloronicotinate as key components in the synthesis of novel therapeutic agents.

Role as Pharmaceutical Intermediate and Reference Standard

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its reactive chlorine atoms can be readily displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups to build more elaborate molecular architectures. smolecule.com

A significant application of this compound is in the synthesis of Elexacaftor, a medication used to treat cystic fibrosis. synzeal.com Due to its role in the manufacturing process, this compound is also recognized as a potential impurity in the final drug product. Consequently, it is used as a reference standard in quality control and analytical method development to ensure the purity and safety of Elexacaftor. synzeal.com Pharmaceutical reference standards are essential for the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. synzeal.com

| Compound Name | CAS Number | Molecular Formula | Application |

| This compound | 1013647-75-0 | C10H11Cl2NO2 | Intermediate in Elexacaftor synthesis, reference standard. synzeal.comchemicea.compharmaffiliates.com |

| Elexacaftor | 2216712-66-0 | C26H34F3N7O4S | Treatment of cystic fibrosis. synzeal.com |

Exploration of Bioactive Nicotinate and Pyridine Derivatives

The broader class of nicotinate and pyridine derivatives has been extensively investigated for a wide range of biological activities. researchgate.net Researchers have synthesized and evaluated numerous analogues for their potential as therapeutic agents targeting various diseases.

Recent studies have highlighted the potential of pyridine derivatives in cancer therapy. For instance, novel pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine (B1315467) derivatives have been synthesized and shown to exhibit potent cytotoxic activities against breast cancer cell lines. colab.wscncb.ac.cn Molecular docking studies of these compounds revealed strong binding affinities to key cellular targets like serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting their mechanism of action involves the disruption of critical signaling pathways in cancer cells. colab.wscncb.ac.cn

Furthermore, nitropyridine derivatives have demonstrated diverse biological activities, including the inhibition of enzymes like cytosolic thioredoxin reductase 1, making them promising candidates for anticancer drug development. nih.gov They have also been explored for their antifungal properties. nih.gov

Structure-Activity Relationship (SAR) Studies on Nicotinate Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For nicotinate analogues, SAR studies aim to identify the key structural features required for potent and selective interaction with biological targets.

For example, quantitative structure-activity relationship (QSAR) studies on nicotine (B1678760) analogues as neuronal nicotinic acetylcholine (B1216132) receptor ligands have indicated that the size of substituents on the pyrrolidine (B122466) ring is a critical determinant of binding affinity. nih.gov Similarly, SAR studies on inhibitors of the nicotine-metabolizing enzyme CYP2A6 have been conducted to develop potent and specific inhibitors. nih.gov These studies help in designing more effective therapeutic agents by optimizing the molecular structure for enhanced activity and reduced side effects.

Agrochemical and Pesticide Development

The biological activity of pyridine derivatives extends to the field of agrochemicals. The structural features of compounds like this compound make them candidates for the development of new pesticides and herbicides. smolecule.com The presence of the pyridine ring and halogen substituents can confer bioactivity against various pests and weeds. Research in this area focuses on synthesizing and screening novel nicotinate derivatives for their efficacy and selectivity as crop protection agents.

Material Science Innovations

The aromatic nature and the presence of functionalizable chlorine atoms in this compound also make it a person of interest in material science. smolecule.com It can serve as a building block for the synthesis of novel organic materials with unique electronic and photophysical properties. Researchers have explored its use in creating materials for applications such as organic light-emitting diodes (OLEDs) and semiconductors. smolecule.com The ability to modify the pyridine core allows for the fine-tuning of the material's properties to suit specific technological needs.

Biochemical Investigations and Enzyme Interaction Research

Nicotinate derivatives are valuable tools for biochemical research, particularly in studying enzyme function and interaction. The ability to introduce various substituents onto the pyridine ring allows for the creation of a library of compounds that can be used to probe the active sites of enzymes. For instance, derivatives of this compound have been studied for their potential to inhibit certain enzymes involved in metabolic pathways. smolecule.com Understanding how these compounds interact with specific enzymes can provide valuable insights into their mechanism of action and can guide the development of new enzyme inhibitors for therapeutic purposes. smolecule.com

Advanced Analytical Methodologies for Research and Quality Assessment

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of Tert-butyl 2,6-dichloronicotinate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques utilized for this purpose, providing detailed information about the molecular structure and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are employed to confirm its identity and structural integrity.

In a typical ¹H NMR spectrum of this compound, the signals corresponding to the protons of the tert-butyl group and the aromatic protons of the pyridine (B92270) ring are observed at characteristic chemical shifts. The tert-butyl group, with its nine equivalent protons, typically presents as a sharp singlet, while the two aromatic protons on the dichloropyridine ring will appear as doublets due to coupling with each other.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound, including those in the tert-butyl group, the ester carbonyl group, and the pyridine ring, will give rise to a distinct signal. The chemical shifts of these signals are indicative of their chemical environment. While specific experimental data for this exact compound is not widely published in publicly available literature, typical chemical shifts can be predicted based on the analysis of similar structures.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.6 | Singlet | -C(CH₃)₃ |

| ¹H | ~7.4 | Doublet | Aromatic CH |

| ¹H | ~8.2 | Doublet | Aromatic CH |

| ¹³C | ~28 | Quartet | -C(CH₃)₃ |

| ¹³C | ~83 | Singlet | -C(CH₃)₃ |

| ¹³C | ~123 | Doublet | Aromatic CH |

| ¹³C | ~140 | Doublet | Aromatic CH |

| ¹³C | ~130 | Singlet | Aromatic C-Cl |

| ¹³C | ~150 | Singlet | Aromatic C-Cl |

| ¹³C | ~148 | Singlet | Aromatic C-COOR |

| ¹³C | ~163 | Singlet | C=O |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula by providing a highly accurate mass measurement. The predicted monoisotopic mass of this compound (C₁₀H₁₁Cl₂NO₂) is 247.01668 Da. uni.lu

In mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Different ionization techniques can be used, and the resulting mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule, as well as fragment ions that provide further structural information. Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 248.02396 |

| [M+Na]⁺ | 270.00590 |

| [M-H]⁻ | 246.00940 |

| [M+NH₄]⁺ | 265.05050 |

| [M+K]⁺ | 285.97984 |

Source: PubChemLite uni.lu

Chromatographic Purity Assessment and Separation Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity analysis of pharmaceutical intermediates. For a compound like this compound, a reversed-phase HPLC method is typically developed. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.

The selection of the mobile phase, which often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is critical for achieving good separation. The method parameters, including the column type, mobile phase composition, flow rate, and detector wavelength, must be carefully optimized to ensure accurate and reliable results. Purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. Commercial sources often specify a purity of greater than 96% for this compound as determined by HPLC. anaxlab.com

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. Given the nature of this compound, GC analysis is a viable option.

In a GC method, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The choice of the column, temperature program, and carrier gas flow rate are key parameters that need to be optimized. GC-MS provides the added advantage of identifying the separated components based on their mass spectra, which is invaluable for impurity profiling.

Application in Pharmaceutical Quality Control and Method Validation

The analytical methods described above are integral to the quality control of this compound in a pharmaceutical setting. To ensure that these methods are suitable for their intended purpose, they must undergo a rigorous validation process.

Method validation is the process of demonstrating that an analytical procedure is accurate, precise, specific, sensitive, and robust. The validation is performed according to guidelines established by regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

For the HPLC purity method , validation would involve assessing the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Similarly, a GC method for purity assessment would be validated for the same set of parameters. The application of these validated methods in routine quality control ensures that each batch of this compound meets the required purity specifications before it is used in the synthesis of the final pharmaceutical product. This stringent control is essential for the safety and efficacy of the resulting drug.

Future Research Directions and Emerging Avenues

Development of Novel and More Efficient Synthetic Routes

The advancement of synthetic methodologies for producing tert-butyl 2,6-dichloronicotinate is crucial for its cost-effective and sustainable utilization. Current synthetic strategies often involve the esterification of 2,6-dichloronicotinic acid or the reaction of 2,6-dichloropyridine (B45657) with tert-butyl alcohol using a coupling agent. smolecule.com A known method for a related isomer involves reacting 2,6-dichloroisonicotinic acid with N,N-dimethylformamide di-tert-butyl acetal. While effective, these methods can be improved upon in terms of efficiency, atom economy, and environmental impact.

Future research is anticipated to focus on several key areas to enhance the synthesis of this compound:

Palladium-Catalyzed Cross-Coupling Reactions: The use of palladium catalysis is a well-established and powerful tool in organic synthesis. nih.govrsc.org Research into palladium-catalyzed carbonylation reactions of a suitably substituted dichloropyridine precursor could offer a more direct and efficient route to this compound. These methods often exhibit high functional group tolerance and can proceed under mild reaction conditions. youtube.com

Flow Chemistry: Continuous flow chemistry presents a promising alternative to traditional batch processing, offering advantages such as improved reaction control, enhanced safety, and easier scalability. mdpi.comresearchgate.netuc.ptacs.org The development of a continuous flow process for the synthesis of this compound could significantly reduce reaction times and improve product yields and purity. nih.gov Researchers at Virginia Commonwealth University have demonstrated the successful application of flow reactors in streamlining the manufacturing of other pyridine (B92270) compounds, achieving a significant increase in yield and a reduction in production steps. vcu.edu

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. The potential of lipases or other ester-forming enzymes to catalyze the synthesis of this compound from 2,6-dichloronicotinic acid and tert-butanol (B103910) warrants investigation. Novozym® 435, for example, has been successfully used in the synthesis of other nicotinamide (B372718) derivatives. nih.gov

A comparative analysis of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Reactions | High efficiency, mild conditions, functional group tolerance | Development of novel catalyst systems, optimization of reaction parameters |

| Flow Chemistry | Improved control, enhanced safety, scalability, reduced reaction times | Reactor design, optimization of flow parameters, integration with purification |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme screening, reaction engineering, solvent selection |

Exploration of Expanded Application Domains

The unique structural features of this compound, namely the reactive chloro-substituents on the pyridine ring and the bulky tert-butyl ester group, make it a valuable building block for a diverse range of functional molecules. smolecule.com

Pharmaceutical and Agrochemical Intermediates

The pyridine nucleus is a common scaffold in many biologically active compounds, with approximately 20% of the top 200 drugs containing a pyridine moiety. vcu.edu this compound serves as a key intermediate for the synthesis of novel derivatives with potential therapeutic and agricultural applications. The chlorine atoms can be readily displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups and the creation of diverse chemical libraries for screening.

Pharmaceuticals: Derivatives of this compound are being explored for their potential as anticonvulsant, antimicrobial, and anti-cancer agents. smolecule.com The tert-butyl ester can also act as a prodrug moiety, which can be hydrolyzed in vivo to release the active carboxylic acid. nih.gov

Agrochemicals: The compound is a precursor for the development of new herbicides and fungicides. smolecule.com The 2,6-dichloropyridine core is a known toxophore in some commercial herbicides, and modifications at the 3-position can lead to new compounds with improved efficacy and selectivity. researchgate.netnih.govnih.gov

Materials Science

The electron-deficient nature of the dichloropyridine ring makes this compound an attractive building block for the synthesis of novel organic electronic materials.

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are widely used as electron-transporting and hole-transporting materials in OLEDs. nih.govacs.orgrsc.orgnih.govresearchgate.net The incorporation of the 2,6-dichloronicotinate scaffold into larger conjugated systems could lead to the development of new materials with tailored electronic properties for improved device performance and stability.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis. engineering.org.cnnih.govchemrxiv.org These computational tools can significantly accelerate the discovery and optimization of synthetic routes for complex molecules like this compound.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple, and potentially novel, synthetic pathways. engineering.org.cnchemrxiv.orgarxiv.org These tools learn from vast databases of known chemical reactions to identify the most plausible disconnections and precursor molecules. mdpi.com

Reaction Condition Optimization: Machine learning algorithms can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) to maximize the yield and purity of the target compound. beilstein-journals.orgresearchgate.netresearchgate.netcolab.wsnih.gov This data-driven approach can significantly reduce the number of experiments required for process optimization.

Virtual Screening of Derivatives: Computational methods can be employed to design and screen virtual libraries of this compound derivatives for desired biological activities or material properties. This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources.

The integration of these computational approaches holds the key to unlocking the full potential of this compound by enabling the rapid and efficient exploration of its synthetic space and application landscape.

Q & A

Q. Methodological Guidance :

- Flow Chemistry : Optimize molar ratios (e.g., 1:2:1 for substrate:KOH:MNU) and residence time (e.g., 18.3 minutes) to minimize side reactions .

- Microwave Synthesis : Use DIPEA as a base to enhance nucleophilic substitution efficiency. Monitor temperature to avoid decomposition.

| Method | Conditions | Yield | Key Parameters |

|---|---|---|---|

| Flow Chemistry | 150°C, 10 min, KOH/MNU | 98% | Steady-state flow rate |

| Microwave Irradiation | 150°C, 10 min, DIPEA in DMF | 95–98% | Base selection, temperature |

How should researchers characterize this compound, and what analytical techniques are critical for structural validation?

Basic Research Question

Key techniques include nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). For instance, H NMR (600 MHz, DMSO-d6) shows distinct peaks at δ = 8.33 (d, J = 8.1 Hz, 1H) and 7.73 (d, J = 8.1 Hz, 1H), confirming the aromatic proton environment . MS data (m/z 220.053) aligns with the molecular formula .

Q. Methodological Guidance :

- Prioritize H/C NMR to confirm substitution patterns.

- Use HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

What mechanistic hypotheses explain the pharmacological activity of this compound derivatives?

Advanced Research Question

Structural analogs (e.g., tert-butyl 4-amino-2,6-dichloronicotinate) exhibit potential nicotinic acetylcholine receptor (nAChR) binding due to their pyridine backbone. Computational docking studies suggest interactions with the receptor’s hydrophobic pockets, while in vitro assays (e.g., radioligand binding) can quantify affinity (e.g., values) .

Q. Methodological Guidance :

- Perform molecular dynamics simulations to model receptor-ligand interactions.

- Validate hypotheses using patch-clamp electrophysiology for ion channel modulation.

How can researchers optimize synthetic routes to mitigate byproduct formation in this compound synthesis?

Advanced Research Question

Byproducts like 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ) may form during chlorination. Pre-ozonation or controlled pH during reaction quenching can suppress oxidative degradation .

Q. Methodological Guidance :

- Use LC-MS to track intermediates (e.g., tert-butyl cleavage products).

- Adjust reaction pH to ≤6.0 during quenching to stabilize the product .

How should contradictory data on this compound’s stability under acidic/basic conditions be resolved?

Advanced Research Question

Discrepancies in stability studies may arise from solvent choice or temperature. For example, the compound is stable in DMF at 150°C but degrades in strong acids (e.g., HCl). Accelerated stability testing under varied conditions (pH 1–14, 25–100°C) can clarify degradation pathways .

Q. Methodological Guidance :

- Conduct forced degradation studies with HPLC-MS to identify breakdown products.

- Use Arrhenius modeling to predict shelf-life under storage conditions.

What strategies are recommended for analyzing the ecological impact of this compound in laboratory waste?

Advanced Research Question

While ecological toxicity data are limited, structure-activity relationship (SAR) models predict moderate bioaccumulation potential. Use OECD Test Guideline 301 for ready biodegradability assessment .

Q. Methodological Guidance :

- Employ zebrafish embryo toxicity assays (FET) for acute toxicity screening.

- Neutralize waste with activated charcoal before disposal to adsorb residual compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.